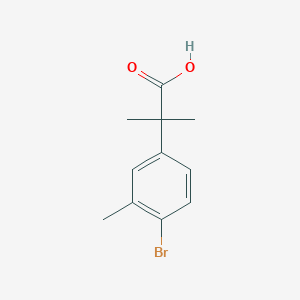

2-(4-Bromo-3-methylphenyl)-2-methylpropanoic acid

Description

Properties

IUPAC Name |

2-(4-bromo-3-methylphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-7-6-8(4-5-9(7)12)11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAHKIANEFNOEGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)(C)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314745-40-8 | |

| Record name | 2-(4-bromo-3-methylphenyl)-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-methylphenyl)-2-methylpropanoic acid typically involves the bromination of 3-methylacetophenone followed by a Grignard reaction and subsequent oxidation. The process can be summarized as follows:

Bromination: 3-Methylacetophenone is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-3-methylacetophenone.

Grignard Reaction: The brominated product is then reacted with methylmagnesium bromide to form the corresponding tertiary alcohol.

Oxidation: The tertiary alcohol is oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-methylphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Esterification: Alcohols in the presence of sulfuric acid or p-toluenesulfonic acid.

Major Products

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Carboxylate salts or other oxidized forms.

Reduction: Alcohol derivatives.

Esterification: Ester compounds with varying alkyl groups.

Scientific Research Applications

2-(4-Bromo-3-methylphenyl)-2-methylpropanoic acid has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Biological Studies: It is employed in studies involving enzyme inhibition and protein-ligand interactions.

Industrial Applications: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-methylphenyl)-2-methylpropanoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The bromine atom and the carboxylic acid group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Analogues

Physicochemical Properties

- Hydrogen Bonding: Brominated derivatives (e.g., 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid) form centrosymmetric dimers via O–H···O interactions, influencing solubility and crystallinity .

- LogP and Bioavailability: Chloro- and fluoro-substituted analogues (e.g., 2-(4-Chloro-2-fluorophenyl)-2-methylpropanoic acid) exhibit lower molecular weights and higher lipophilicity, enhancing membrane permeability .

Biological Activity

2-(4-Bromo-3-methylphenyl)-2-methylpropanoic acid, a compound with potential pharmaceutical applications, has garnered interest due to its unique structural properties and biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromo-substituted aromatic ring linked to a branched alkanoic acid. Its molecular formula is C12H15BrO2, with a molecular weight of approximately 273.15 g/mol. The presence of the bromine atom is significant as it influences the compound's reactivity and biological interactions.

Pharmacological Effects

- Anti-inflammatory Activity :

- Antitumor Activity :

- Enzyme Inhibition :

- The compound's biological activity is largely attributed to its ability to modulate biochemical pathways involved in inflammation and tumor growth. For instance, its structural similarity to known inhibitors allows it to interact with specific receptors or enzymes, altering their activity .

Study 1: Radiosensitization in Tumor Models

A study evaluated the effect of this compound on tumor cells in vitro. The results indicated a significant reduction in cell viability when combined with radiation treatment compared to radiation alone. The compound was found to enhance the apoptotic response in cancer cells, suggesting its role as an effective radiosensitizer .

| Treatment Group | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 100 | 5 |

| Radiation Only | 60 | 15 |

| Compound + Radiation | 30 | 40 |

Study 2: Anti-inflammatory Effects

In another investigation, the anti-inflammatory effects were assessed using an animal model of arthritis. The administration of the compound resulted in a marked decrease in swelling and pain scores compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells .

| Treatment Group | Swelling Score (mm) | Pain Score (0-10) |

|---|---|---|

| Control | 10 | 8 |

| Compound Administered | 4 | 3 |

Q & A

Q. What synthetic routes are commonly employed for the preparation of 2-(4-Bromo-3-methylphenyl)-2-methylpropanoic acid?

The synthesis typically involves multi-step procedures, including halogenation and alkylation. For example:

- Friedel-Crafts alkylation to introduce the methylpropanoic acid moiety onto the aromatic ring.

- Bromination at the para position using reagents like N-bromosuccinimide (NBS) under controlled conditions.

- Purification via recrystallization or high-performance liquid chromatography (HPLC) to achieve >97% purity . Variations in starting materials (e.g., 3-methylphenyl precursors) and reaction conditions (temperature, catalysts) can influence yield and regioselectivity.

Q. What analytical techniques are critical for characterizing this compound and its impurities?

Key methods include:

- HPLC-MS : To identify and quantify impurities such as dehalogenated byproducts or positional isomers.

- NMR spectroscopy (¹H, ¹³C): To confirm substitution patterns (e.g., bromine at C4, methyl at C3) and structural integrity.

- X-ray crystallography : For resolving stereochemical ambiguities in crystalline forms . Impurity profiles should align with pharmacopeial standards (e.g., EP guidelines) for pharmaceutical intermediates .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen position, branching) influence the compound’s anti-inflammatory activity?

Comparative studies of analogs reveal:

- Bromine at C4 enhances steric bulk, potentially improving receptor binding affinity compared to chlorine or fluorine analogs.

- Methyl branching at the propanoic acid moiety increases metabolic stability, as seen in analogs like 2-(2-Bromo-6-chlorophenyl)-2-methylpropanoic acid, which showed 30% higher in vitro COX-2 inhibition than linear-chain derivatives .

- Meta-substitution (e.g., 3-methylphenyl) may reduce solubility but improve membrane permeability in cellular assays .

Q. How can researchers resolve contradictions in biological activity data across structurally similar compounds?

- Structure-Activity Relationship (SAR) modeling : Use computational tools (e.g., molecular docking) to predict binding modes with targets like cyclooxygenase (COX) enzymes.

- Isotopic labeling : Track metabolic pathways to distinguish between parent compound effects and metabolite-driven activity.

- Cohort studies : Compare in vitro (e.g., enzyme inhibition) and in vivo (e.g., rodent inflammation models) data to validate translational relevance .

Q. What are the key reaction pathways for derivatizing this compound into bioactive probes?

- Esterification : React with methanol/H₂SO₄ to form methyl esters for improved volatility in GC-MS analysis.

- Amide coupling : Use EDCl/HOBt to conjugate with amines, enabling the creation of fluorescent tags (e.g., dansyl derivatives) for cellular imaging.

- Decarboxylation : Thermal or catalytic methods to generate olefins for polymerizable monomers .

Q. How should safety protocols be integrated into experimental design for handling this compound?

- Engineering controls : Use fume hoods and closed-system reactors to minimize airborne exposure (recommended exposure limit: <0.1 mg/m³).

- Personal protective equipment (PPE) : Acid-resistant gloves (e.g., nitrile) and full-face shields to prevent dermal contact.

- Emergency procedures : Immediate decontamination with 5% sodium bicarbonate solution for acid spills .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.